molecular formula (C14H22OS)n B1176198 Poly(3-decyloxythiophene-2,5-diyl) CAS No. 150678-86-7

Poly(3-decyloxythiophene-2,5-diyl)

Cat. No.: B1176198
CAS No.: 150678-86-7
InChI Key:
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Description

Poly(3-decyloxythiophene-2,5-diyl) is a regioregular conducting polymer that belongs to the family of poly(3-alkoxythiophenes). These polymers are known for their excellent electrical conductivity and are widely used in various electronic applications. The compound is characterized by its unique structure, which includes a decyloxy side chain attached to the thiophene ring, enhancing its solubility and processability.

Safety and Hazards

P3DOT is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

P3DOT may be used in the development of a variety of organic electronics-based devices . Its use in solar cells is particularly promising .

Preparation Methods

Synthetic Routes and Reaction Conditions: Poly(3-decyloxythiophene-2,5-diyl) can be synthesized through oxidative polymerization of 3-decyloxythiophene monomers. The polymerization process typically involves the use of oxidizing agents such as iron(III) chloride (FeCl3) in an anhydrous environment. The reaction is carried out in a solvent like chloroform or tetrahydrofuran (THF) at room temperature. The resulting polymer is then purified by precipitation in methanol and dried under vacuum .

Industrial Production Methods: In an industrial setting, the production of Poly(3-decyloxythiophene-2,5-diyl) follows a similar oxidative polymerization route but on a larger scale. The process involves continuous stirring and controlled addition of the oxidizing agent to ensure uniform polymerization. The polymer is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Poly(3-decyloxythiophene-2,5-diyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Poly(3-decyloxythiophene-2,5-diyl) can be compared with other similar compounds such as:

Uniqueness: Poly(3-decyloxythiophene-2,5-diyl) stands out due to its decyloxy side chain, which provides a balance between solubility and electronic properties, making it suitable for a wide range of applications in organic electronics and optoelectronics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Poly(3-decyloxythiophene-2,5-diyl) can be achieved through the polymerization of 3-decyloxythiophene monomers using a suitable oxidant.", "Starting Materials": [ "3-decyloxythiophene", "oxidant (e.g. FeCl3, Fe(ClO4)3, or CuCl2)", "solvent (e.g. chloroform, dichloromethane, or tetrahydrofuran)", "deionized water" ], "Reaction": [ "Dissolve 3-decyloxythiophene monomers in a suitable solvent (e.g. chloroform, dichloromethane, or tetrahydrofuran) to form a homogeneous solution.", "Add the oxidant (e.g. FeCl3, Fe(ClO4)3, or CuCl2) to the solution and stir the mixture for a few hours at room temperature to initiate the polymerization reaction.", "After the reaction is complete, precipitate the polymer by adding the solution to deionized water.", "Collect the precipitated polymer by filtration and wash it with deionized water and a suitable solvent (e.g. methanol or ethanol) to remove any impurities.", "Dry the polymer under vacuum to obtain Poly(3-decyloxythiophene-2,5-diyl) as a dark-colored powder." ] }

CAS No.

150678-86-7

Molecular Formula

(C14H22OS)n

Molecular Weight

0

Synonyms

Poly(3-decyloxythiophene-2,5-diyl)

Origin of Product

United States
Customer
Q & A

Q1: How does the alkoxy side chain in P3DOT contribute to its effectiveness in organic solar cells?

A1: The alkoxy side chain in P3DOT plays a crucial role in enhancing its performance in organic solar cells. [] Unlike alkyl substituents, alkoxy side chains effectively lower the band gap of the polymer. [] This lower band gap allows P3DOT to absorb a wider range of wavelengths in the solar spectrum, leading to improved light harvesting. Additionally, the alkoxy side chain promotes efficient charge transfer to electron acceptors like PCBM ((6,6)-phenyl C(61)-butyric acid methyl ester). [] This efficient charge transfer is vital for generating electricity within the solar cell.

Q2: What are the advantages of using P3DOT in bulk heterojunction photovoltaic devices?

A2: P3DOT exhibits several advantageous properties for use in bulk heterojunction photovoltaic devices. First, its good solubility in common organic solvents facilitates the fabrication of high-quality thin films, which are essential for efficient device performance. [] Second, its electrochemical and photophysical properties, including a suitable band gap of 1.64 eV, make it well-suited for charge transfer and light absorption in solar cell applications. [] While the initial power conversion efficiency achieved with P3DOT-based devices was lower than its copolymer counterparts in the study, further research and optimization of device parameters could potentially improve its performance.

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